1-异丙基-1H-吡唑-4-甲酸甲酯

描述

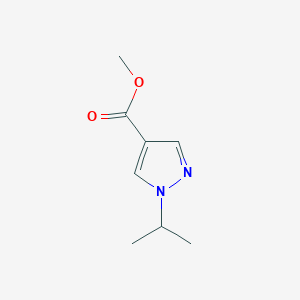

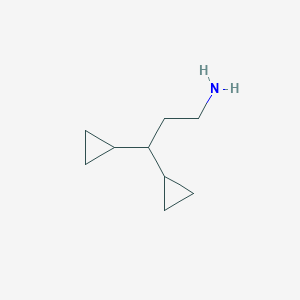

“Methyl 1-isopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the empirical formula C7H10N2O2 . It is a derivative of pyrazole, a simple aromatic ring organic compound that is part of the heterocyclic diazole series . This compound is used to prepare aminomethylpiperidines as β3-agonists and is also a possible inhibitor of liver alcohol dehydrogenase .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “Methyl 1-isopropyl-1H-pyrazole-4-carboxylate”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl systems, and using heterocyclic systems . For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “Methyl 1-isopropyl-1H-pyrazole-4-carboxylate” can be represented by the SMILES stringO=C(O)C1=CN(N=C1)C(C)C . This indicates that the compound contains a pyrazole ring with a carboxylate group attached to one of the carbon atoms and an isopropyl group attached to the nitrogen atom . Chemical Reactions Analysis

The chemical reactions involving “Methyl 1-isopropyl-1H-pyrazole-4-carboxylate” and its derivatives can be diverse. For instance, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis

“Methyl 1-isopropyl-1H-pyrazole-4-carboxylate” is a solid compound . The melting point and other physical properties are not explicitly mentioned in the search results.科学研究应用

Medicinal Chemistry: Antituberculosis Agents

Pyrazole derivatives have been identified as potent antituberculosis agents. Their structural versatility allows for the synthesis of compounds that can target and inhibit the growth of Mycobacterium tuberculosis. The incorporation of the methyl 1-isopropyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell walls and reach intracellular targets .

Antimicrobial and Antifungal Applications

The pyrazole core is effective in combating various microbial and fungal strains. Methyl 1-isopropyl-1H-pyrazole-4-carboxylate can be utilized to synthesize new compounds with enhanced antimicrobial and antifungal properties, which are crucial in the development of new treatments for infectious diseases .

Anti-inflammatory Properties

Pyrazoles are known to exhibit anti-inflammatory properties. As such, derivatives like methyl 1-isopropyl-1H-pyrazole-4-carboxylate could be used to create novel non-steroidal anti-inflammatory drugs (NSAIDs) that offer an alternative to existing treatments, with potentially fewer side effects .

Anticancer Research

The pyrazole ring system has been found to be a key feature in many anticancer agents. Methyl 1-isopropyl-1H-pyrazole-4-carboxylate could serve as a precursor for the synthesis of compounds that inhibit cancer cell proliferation or induce apoptosis in various cancer cell lines .

Antidiabetic Activity

Compounds featuring the pyrazole moiety have shown promise in the treatment of diabetes. Derivatives synthesized from methyl 1-isopropyl-1H-pyrazole-4-carboxylate could lead to the development of new antidiabetic medications that regulate blood sugar levels more effectively .

Agrochemistry: Pesticides and Herbicides

In agrochemistry, pyrazole derivatives are used to create pesticides and herbicides. The structural modification of methyl 1-isopropyl-1H-pyrazole-4-carboxylate can result in compounds with specific activity against agricultural pests or unwanted vegetation, contributing to crop protection and yield improvement .

未来方向

The future directions for “Methyl 1-isopropyl-1H-pyrazole-4-carboxylate” and its derivatives could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their increasing popularity in various fields of science suggests that they may have significant potential for future research and development .

属性

IUPAC Name |

methyl 1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)10-5-7(4-9-10)8(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBMNCGUBVUROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)

![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)